![molecular formula C21H21N3O2 B5878119 ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)
ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate, also known as EDP-239, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It belongs to the class of pyrimidinecarboxylates and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways that are involved in inflammation and immune response. ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammation. By inhibiting PDE4, ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation.
Biochemical and Physiological Effects:
ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been demonstrated to reduce inflammation and immune response, as well as inhibit tumor growth. Additionally, ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
One of the major advantages of ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate is its potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of various autoimmune disorders and inflammatory conditions. Additionally, its favorable safety profile and ease of synthesis make it an attractive compound for further research. However, one of the limitations of ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate is its relatively low solubility, which may pose challenges in formulation and delivery.
将来の方向性
There are several future directions for research on ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate. One area of interest is its potential use in cancer therapy. Preclinical studies have shown that ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate has antitumor activity, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel formulations and delivery methods for ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate may help to overcome its solubility limitations and improve its therapeutic potential.
合成法
The synthesis of ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate involves a multistep process that starts with the reaction of 2,5-dimethylphenylamine with ethyl 2-bromo-3-oxobutanoate to form the intermediate compound, which is then reacted with 2-phenylpyrimidine-5-carboxylic acid to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
科学的研究の応用
Ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate has shown antitumor activity in preclinical studies, indicating its potential use in cancer therapy.
特性
IUPAC Name |
ethyl 4-(2,5-dimethylanilino)-2-phenylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-26-21(25)17-13-22-19(16-8-6-5-7-9-16)24-20(17)23-18-12-14(2)10-11-15(18)3/h5-13H,4H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVBUPRFUNLBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=C(C=CC(=C2)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5878053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)
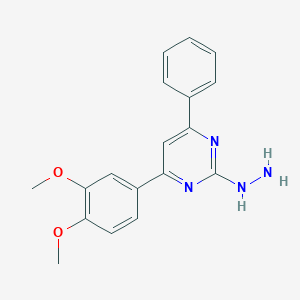
![1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5878075.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5878076.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B5878082.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
![N'-(2-furylmethylene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5878089.png)
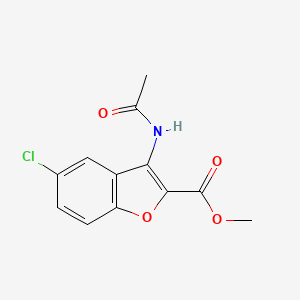
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5878100.png)
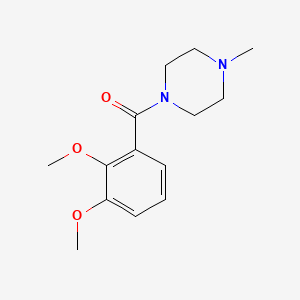
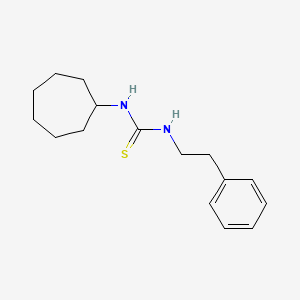
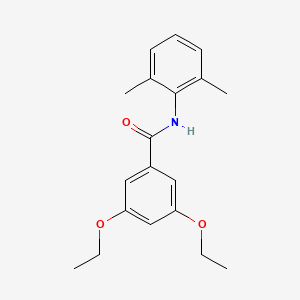
![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)